![molecular formula C23H23NO4S B3713366 Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3713366.png)
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of 4-methylphenol with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenoxy)acetate. This intermediate is then reacted with 4-methylphenylamine to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Biological Activity
Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by research findings, data tables, and case studies.
Structure
The compound features a thiophene core with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 403.49 g/mol. The structure includes:
- Ethyl ester group
- Acetyl group
- Phenoxy moiety
Notable Features
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 403.49 g/mol |
IUPAC Name | This compound |
CAS Number | 299950-97-3 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The mechanisms of action include:
- Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in various cancer cell lines.
- Cell Cycle Arrest : It causes G2/M phase arrest, which is crucial for inhibiting cancer cell proliferation.
Cytotoxicity Evaluation
The cytotoxic effects of the compound have been evaluated using various cancer cell lines, with notable findings summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 23.2 | Induces apoptosis |
HeLa | 35.5 | Causes cell cycle arrest |
A549 | 49.9 | Inhibits cell proliferation |
Apoptosis and Cell Cycle Analysis
Flow cytometry analysis revealed significant increases in apoptotic cells:
- Early Apoptosis : Increased percentage compared to untreated controls.
- Late Apoptosis : Marked increase post-treatment.
Breast Cancer Models
In studies utilizing MCF-7 breast cancer cells, treatment with the compound resulted in:
- A significant reduction in cell viability.
- Induction of apoptosis, confirming its potential as a therapeutic agent in breast cancer treatment.
Hematological Improvements
Animal model studies indicated that administration of the compound improved hematological parameters affected by chemotherapy, suggesting a protective effect against myelosuppression.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-4-27-23(26)21-19(17-9-5-15(2)6-10-17)14-29-22(21)24-20(25)13-28-18-11-7-16(3)8-12-18/h5-12,14H,4,13H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQURDQKMQVVHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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